molecular formula C20H17NO7 B2956883 Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate CAS No. 786674-53-1

Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate

Cat. No.: B2956883
CAS No.: 786674-53-1
M. Wt: 383.356
InChI Key: LUVWBMFCFAEULA-UHFFFAOYSA-N
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Description

Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate is a chemical compound with diverse applications in scientific research. It is known for its unique properties, which make it valuable in various fields such as drug synthesis and material science.

Preparation Methods

The synthesis of Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate involves several steps. One common method includes the reaction of isochroman-3-carboxylic acid with terephthaloyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the replacement of functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate can be compared with other similar compounds, such as:

    Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate: This compound has a similar structure but includes a methyl group, which can influence its properties and applications.

    Dimethyl 2-(1-oxo-1H-isochromene-3-carboxamido)terephthalate: Another similar compound with slight variations in the isochroman ring, affecting its reactivity and uses.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a terephthalate backbone and an iso-chroman moiety. The molecular formula is C16_{16}H15_{15}N1_{1}O5_{5}, with a molecular weight of approximately 299.29 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : The compound can interact with receptors, potentially altering signaling pathways related to inflammation and metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in the development of antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can downregulate pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases.

Antioxidant Properties

Preliminary studies suggest that this compound possesses antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureusPotential use as an antimicrobial agent
Study 2Showed significant reduction in TNF-alpha levels in inflammatory modelsMay be beneficial for inflammatory conditions
Study 3Exhibited antioxidant activity in cell culture assaysSuggests protective effects against oxidative stress

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

  • Acute Toxicity : Studies indicate low acute toxicity, with high LD50 values observed in animal models.
  • Chronic Toxicity : Long-term exposure studies are necessary to fully understand the chronic effects and potential carcinogenicity.

Properties

IUPAC Name

dimethyl 2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-26-18(23)12-7-8-14(19(24)27-2)15(9-12)21-17(22)16-10-11-5-3-4-6-13(11)20(25)28-16/h3-9,16H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVWBMFCFAEULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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